3-Ethyl 5-isopropyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
The compound 3-Ethyl 5-isopropyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative. DHPs are widely studied for their pharmacological roles as calcium channel blockers, particularly in cardiovascular therapeutics. This molecule features:
- Ethyl and isopropyl ester groups at the 3- and 5-positions of the DHP ring.
- A 2-chlorophenyl group at position 4.
- A 2-aminoethoxy methyl substituent at position 2.
- A methyl group at position 6.
These structural elements influence its physicochemical properties, pharmacokinetics, and biological activity .
Properties
IUPAC Name |
3-O-ethyl 5-O-propan-2-yl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O5/c1-5-29-21(26)20-17(12-28-11-10-24)25-14(4)18(22(27)30-13(2)3)19(20)15-8-6-7-9-16(15)23/h6-9,13,19,25H,5,10-12,24H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVHRSGWKTJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC(C)C)C)COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethyl 5-isopropyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly referred to as an impurity of Amlodipine, is a compound belonging to the class of 1,4-dihydropyridines (DHPs). These compounds are recognized for their biological activities, particularly in cardiovascular pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H29ClN2O5
- Molecular Weight : 436.93 g/mol
- CAS Number : 158151-92-9
DHPs like the compound primarily function as calcium channel blockers (CCBs). They inhibit the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and decreased blood pressure, making DHPs effective in treating hypertension and angina.
Key Mechanisms:
- Calcium Channel Blockade : The primary mechanism involves blocking calcium entry into cells, which reduces vascular resistance.
- Antioxidant Activity : Recent studies indicate that DHPs exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress (OS) within cells .
- Redox Regulation : DHPs may also modulate redox signaling pathways, influencing cellular responses to oxidative stress .
Biological Activity
The biological activity of this compound has been evaluated through various studies highlighting its pharmacological potential:
Antioxidant Properties
Research indicates that DHP derivatives can exhibit significant antioxidant activity by inhibiting lipid peroxidation and reducing reactive oxygen species (ROS) levels. For instance, certain DHPs demonstrated antioxidant effects at concentrations exceeding 100 µM .
Cardiovascular Effects
DHPs are widely studied for their cardiovascular effects:
- Hypertension Management : Clinical studies have shown that DHPs effectively lower blood pressure in hypertensive patients.
- Cardioprotective Effects : By reducing oxidative stress and improving endothelial function, DHPs may provide cardioprotective benefits .
Case Studies
Several case studies have documented the efficacy of DHP derivatives in clinical settings:
- Hypertension Treatment : A randomized controlled trial involving amlodipine (a related compound) demonstrated significant reductions in systolic and diastolic blood pressure among participants over a 12-week period.
- Antioxidant Efficacy : In vitro studies showed that certain DHP derivatives could significantly reduce ROS levels in human endothelial cells exposed to oxidative stress .
- Vascular Function Improvement : A study highlighted the ability of DHPs to improve endothelial function in patients with coronary artery disease, suggesting potential applications beyond hypertension management .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Antihypertensive Agent:
The primary application of this compound is in the formulation of antihypertensive medications. Amlodipine, a calcium channel blocker, is widely used to treat high blood pressure and angina. The compound serves as an impurity that may arise during the synthesis of Amlodipine, making it essential for ensuring the purity and efficacy of the final product .
Quality Control:
As a reference standard, this compound is crucial for quality control in pharmaceutical manufacturing. Regulatory agencies require the identification and quantification of impurities to ensure drug safety and efficacy. The presence of this compound in Amlodipine formulations necessitates rigorous testing protocols using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Research Applications
Investigating Drug Metabolism:
Research involving this compound often focuses on its metabolic pathways and pharmacokinetics. Studies have shown that understanding the metabolism of Amlodipine and its impurities can provide insights into drug interactions and patient responses to treatment . This knowledge is vital for optimizing therapeutic regimens and minimizing adverse effects.
Development of Novel Formulations:
Researchers are exploring the potential for developing novel formulations that incorporate this compound or its derivatives. These formulations may enhance the pharmacological profile of existing drugs or lead to new therapeutic agents with improved efficacy and safety profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound differs from related DHPs primarily in ester substituents, aryl group substitutions, and side-chain modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Pharmacodynamic Differences
Diethyl esters (e.g., USP Related Compound E) further elevate lipophilicity, which may prolong half-life but require metabolic hydrolysis for activation .
Aryl Group Substitution :
- The 2-chlorophenyl group is common in DHPs and critical for calcium channel binding. The 4-chloro isomer () shows reduced efficacy due to altered spatial interactions with receptors .
- 2,3-Dichlorophenyl (S12968) enhances receptor affinity but introduces steric hindrance, affecting binding kinetics .
Side-Chain Modifications: The 2-aminoethoxy methyl group in the target compound and Amlodipine improves water solubility and bioavailability. Degradation products (e.g., benzoxazine in ) lack therapeutic activity, highlighting stability differences .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step reactions starting with Hantzsch dihydropyridine synthesis, followed by selective esterification and functionalization of the 2-aminoethoxy group. Key intermediates include diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, which may require chromatographic purification (e.g., silica gel column chromatography) to isolate stereoisomers or byproducts . Recrystallization using ethanol/water mixtures can enhance purity. Impurity profiling (e.g., using HPLC with UV detection) is critical to validate synthetic routes, as side reactions may produce derivatives like pyridine analogs or hydrolyzed esters .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- FTIR : Confirm the presence of ester carbonyl (C=O stretch at ~1700 cm⁻¹), amino groups (N-H stretch at ~3300 cm⁻¹), and aromatic C-Cl bonds .
- NMR : ¹H and ¹³C NMR can resolve stereochemistry at the 1,4-dihydropyridine ring and verify substitution patterns (e.g., 2-chlorophenyl group at C4) .
- HPLC-MS : Detect trace impurities (<0.1%) and validate molecular weight via ESI-MS in positive ion mode .
Q. What analytical methods are suitable for quantifying this compound in multi-component formulations?
Reverse-phase HPLC with UV detection (λ = 240–360 nm) is widely used, employing C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0) . For rapid screening, UV spectrophotometry at λ_max ~237 nm (amide/aromatic transitions) can be applied, though cross-validation with chromatographic methods is advised to avoid interference from co-eluting excipients .
Advanced Research Questions
Q. How can chiral separation of enantiomers be achieved, and what are the implications for pharmacological activity?
Capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector enables enantiomeric resolution (resolution factor >1.5). Optimize parameters using Design of Experiments (DoE): buffer pH (8.5–9.5), cyclodextrin concentration (10–20 mM), and voltage (15–25 kV) . The S(-)-enantiomer exhibits higher calcium channel-blocking activity, necessitating enantiopure synthesis for targeted therapeutic effects .
Q. What are the dominant degradation pathways under accelerated stability conditions?
Under thermal stress (40–60°C) or hydrolytic conditions (pH 1.2–6.8), the 1,4-dihydropyridine ring undergoes oxidation to pyridine derivatives, while ester groups may hydrolyze to carboxylic acids. LC-MS/MS studies reveal major degradation products, including 3-ethyl 5-isopropyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (pyridine analog) . Forced degradation studies with peroxide exposure can further elucidate radical-mediated pathways.
Q. How does the electrochemical behavior of this compound inform biosensing applications?
Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) shows two oxidation peaks: the first corresponds to 1,4-dihydropyridine → pyridine conversion (2e⁻/2H⁺), and the second involves amino group oxidation. Square-wave anodic stripping voltammetry (SWASV) at carbon electrodes achieves femtomolar detection limits, useful for pharmacokinetic studies . Contradictions in oxidation mechanisms (e.g., 2e⁻/1H⁺ vs. 2e⁻/2H⁺) require pH-dependent CV validation .
Q. What computational or experimental approaches are used to correlate structure with calcium channel-binding affinity?
Comparative molecular docking (e.g., using AutoDock Vina) against L-type calcium channels identifies critical interactions:
Q. How does plasma protein binding affect bioavailability, and how is it assessed?
Equilibrium dialysis or ultrafiltration paired with LC-MS quantifies binding to human serum albumin (HSA). This compound shows ~95% binding, similar to amlodipine, due to hydrophobic and electrostatic interactions. Molecular dynamics simulations highlight the role of the chlorophenyl group in stabilizing HSA complexes .
Methodological Considerations & Data Contradictions
- Oxidation Mechanism Ambiguity : While proposes a 2e⁻/2H⁺ oxidation process, other dihydropyridines may follow 1e⁻ pathways under acidic conditions. Researchers should perform pH-controlled CV and compare with spectroscopic data (e.g., UV-Vis during electrolysis) .
- Impurity Identification : Discrepancies in impurity nomenclature (e.g., "Related Compound B" vs. "Impurity D") require cross-referencing pharmacopeial standards (USP, EP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
